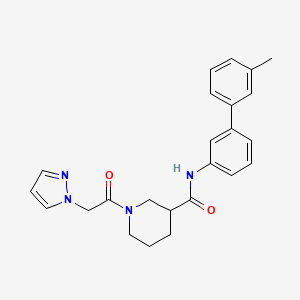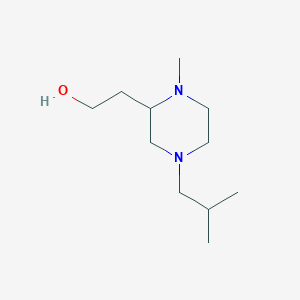![molecular formula C14H15ClFNO B3922122 3-[(3-chloro-4-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3922122.png)
3-[(3-chloro-4-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
Übersicht
Beschreibung
3-[(3-chloro-4-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as CDC25A inhibitor II, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the CDC25 phosphatase family, which plays a critical role in regulating the cell cycle.
Wirkmechanismus
The mechanism of action of 3-[(3-chloro-4-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves the inhibition of this compound phosphatase activity. This leads to the accumulation of phosphorylated cyclin-dependent kinases (CDKs), which in turn inhibits the progression of the cell cycle. This mechanism has been shown to be effective in inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on the cell cycle, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as DNA repair and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(3-chloro-4-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in lab experiments is its specificity for this compound. This allows researchers to selectively target this protein without affecting other cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(3-chloro-4-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is the development of more potent and selective inhibitors of this compound that can be used in cancer therapy. Additionally, researchers are interested in exploring the potential applications of this compound in other areas such as inflammation and neurodegenerative diseases. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
The CDC25 family of phosphatases is known to be involved in the regulation of the cell cycle, and aberrant expression of these proteins has been linked to various types of cancer. 3-[(3-chloro-4-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to be a potent inhibitor of this compound, which is overexpressed in many types of cancer. Therefore, this compound has been studied extensively for its potential applications in cancer research.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO/c1-14(2)7-10(5-11(18)8-14)17-9-3-4-13(16)12(15)6-9/h3-6,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRXIBRZRFFPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



acetyl]carbonohydrazonoyl}-2-furyl)methyl]-N'-phenylethanediamide](/img/structure/B3922051.png)
![5-(3-bromobenzylidene)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3922054.png)
![5-nitro-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B3922062.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3922068.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3922078.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B3922082.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B3922096.png)
amino]-N-methylpropanamide](/img/structure/B3922104.png)
![5-[(2-sec-butylphenoxy)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B3922109.png)

![(2-furylmethyl)(2-morpholin-4-ylethyl)[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3922130.png)
![2-methoxy-N-(4-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B3922146.png)
![2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide](/img/structure/B3922149.png)